2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
Description
Properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O/c26-22-11-9-20(10-12-22)19-31-28-25(21-5-2-1-3-6-21)18-29-13-15-30(16-14-29)24-8-4-7-23(27)17-24/h1-12,17H,13-16,18-19H2/b28-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRRBZBZMHRGP-AZPGRJICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved by cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution reactions: Introduction of the 3-chlorophenyl and phenyl groups onto the piperazine ring.
Oxime formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine.
Attachment of the 4-chlorobenzyl group: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
The structural features of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime suggest its potential as a pharmaceutical agent targeting the central nervous system (CNS). Its design allows for the exploration of various pharmacological effects, particularly in neuropharmacology.
Potential Activities:
- Psychoactive Properties : The piperazine moiety is frequently associated with compounds that exhibit psychoactive effects, making this compound a candidate for investigating treatments for neurological disorders.
- Neurotransmitter Interaction : Given its structure, it may interact with neurotransmitter systems, warranting further studies on its pharmacodynamics and pharmacokinetics.
Biological Research
This compound serves as a valuable tool in biological research to study the effects of piperazine derivatives on various biological systems. Its unique structural characteristics could provide insights into:
- Mechanisms of action involving neurotransmitter receptors.
- The role of the oxime group in enzyme or receptor interactions.
Industrial Applications
In addition to its research applications, this compound may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : Achieved through cyclization of 1,2-diamine derivatives with sulfonium salts.
- Substitution Reactions : Introduction of the 3-chlorophenyl and phenyl groups onto the piperazine ring.
- Oxime Formation : The oxime functional group is introduced by reacting the ketone with hydroxylamine.
- Attachment of the 4-Chlorobenzyl Group : Typically done through nucleophilic substitution reactions.
Types of Chemical Reactions
The compound can undergo various types of reactions:
- Oxidation : Can lead to oxidized derivatives.
- Reduction : The oxime group can be reduced to an amine.
- Substitution : Nucleophilic substitution reactions can occur at the chlorinated positions.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxime group may also play a role in binding to specific enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural analogs and their properties:
Key Observations
Chlorophenyl Positional Isomerism : The target compound’s 3-chlorophenyl group (vs. 4-chlorophenyl in ) may alter steric hindrance or π-π stacking interactions in biological targets .
Oxime Functionalization : The O-(4-chlorobenzyl)oxime moiety introduces a bulky, lipophilic group absent in simpler analogs like the compound from . This could enhance membrane permeability but reduce aqueous solubility .
Research Implications and Limitations
Further studies should focus on:
- Experimental Validation : Testing binding affinity for serotonin/dopamine receptors.
- Solubility and Stability Profiling : Assessing the impact of oxime and chloro-substituents.
- Synthetic Optimization : Refining yields and purity using methods from and .
Biological Activity
2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound with potential applications in medicinal chemistry, particularly in the field of neuropharmacology. Its unique structural features, including a piperazine ring and oxime functional group, suggest significant biological activity. This article explores the biological activity of this compound, synthesizing current research findings and implications for future studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H25Cl2N3O, with a molar mass of approximately 454.39 g/mol. The compound features:
- Piperazine ring : Often associated with psychoactive properties.
- 3-Chlorophenyl and 4-chlorobenzyl groups : These substitutions may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25Cl2N3O |
| Molar Mass | 454.39 g/mol |
| Density | 1.22±0.1 g/cm³ |
| Boiling Point | 589.2±60.0 °C |
| pKa | 6.11±0.10 |
Neuropharmacological Potential
The piperazine framework is commonly linked to various neuropharmacological effects, including interactions with neurotransmitter systems. Initial studies suggest that this compound may exhibit:
- Acetylcholinesterase Inhibition : The compound has been observed to inhibit acetylcholinesterase, potentially leading to increased levels of acetylcholine in the synaptic cleft, which could enhance cholinergic signaling. This mechanism is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Piperazinone Derivatives : A study evaluated a series of piperazinone derivatives for their cytotoxic activities against various cancer cell lines, revealing that structural modifications significantly influenced their efficacy . This suggests that the unique substitutions in our compound could lead to similarly varied biological activities.
- Neuroprotective Effects : Compounds with similar piperazine structures have been investigated for neuroprotective effects against oxidative stress in neuronal cells, indicating a promising avenue for future research on this oxime derivative.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives.
- Substitution Reactions : Introduction of chlorophenyl and phenyl groups.
- Oxime Formation : Reaction of the ketone with hydroxylamine.
- Attachment of the Chlorobenzyl Group : Nucleophilic substitution reactions.
These synthetic routes highlight the compound's versatility and potential for further modifications to enhance biological activity.
Q & A
Q. What in silico and in vitro approaches assess its toxicity profile?
- Methodological Answer :
- In silico : ProTox-II or Derek Nexus predict hepatotoxicity and mutagenicity.
- In vitro : MTT assays (HepG2 cells) for cytotoxicity; Ames test (TA98 strain) for mutagenicity.
- OECD-compliant acute toxicity studies in rodents determine LD₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
